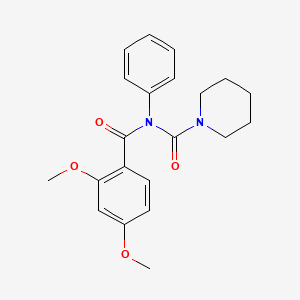
N-(Thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N2O4S2 and its molecular weight is 336.38. The purity is usually 95%.
BenchChem offers high-quality N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von “N-(Thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamid” in verschiedenen Bereichen:
Antifungalmittel
This compound: hat sich als vielversprechendes Antifungalmittel erwiesen. Untersuchungen zeigen, dass Derivate dieser Verbindung eine starke fungizide Aktivität gegen verschiedene Pilzpathogene aufweisen, einschließlich derer, die Pflanzen wie Gurkenmehltau betreffen . Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Fungizide zum Schutz landwirtschaftlicher Produkte.
Antimikrobielle Anwendungen
Die Verbindung zeigt auch antimikrobielle Eigenschaften, was sie für die Entwicklung neuer Antibiotika nützlich macht. Ihre Struktur ermöglicht es ihr, mit bakteriellen Zellwänden zu interagieren, ihre Integrität zu stören und zum Zelltod zu führen . Diese Anwendung ist besonders wichtig im Kampf gegen Antibiotika-resistente Bakterien.
Entzündungshemmende Mittel
Im Bereich der medizinischen Chemie wurde This compound auf seine entzündungshemmenden Eigenschaften untersucht. Es kann die Produktion von proinflammatorischen Zytokinen hemmen, wodurch Entzündungen reduziert werden und Linderung bei Erkrankungen wie Arthritis erzielt wird .
Krebsforschung
Diese Verbindung wird auch auf ihr Potenzial in der Krebsbehandlung untersucht. Ihre Fähigkeit, Apoptose (programmierter Zelltod) in Krebszellen zu induzieren, ohne gesunde Zellen zu beeinträchtigen, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebsmedikamente . Die Forschung ist im Gange, um ihre Wirksamkeit zu optimieren und potenzielle Nebenwirkungen zu reduzieren.
Organische Halbleiter
In der Materialwissenschaft wird This compound für den Einsatz in organischen Halbleitern untersucht. Seine einzigartigen elektronischen Eigenschaften machen es für Anwendungen in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) geeignet . Diese Anwendungen sind entscheidend für die Entwicklung flexibler und tragbarer elektronischer Geräte.
Korrosionsschutzmittel
Die Fähigkeit der Verbindung, eine schützende Schicht auf Metalloberflächen zu bilden, macht sie zu einem wirksamen Korrosionsschutzmittel. Diese Anwendung ist besonders wertvoll in Industrien, in denen Metallkorrosion ein bedeutendes Problem ist, wie z. B. in Pipelines und in Meeresumgebungen . Durch die Verhinderung von Korrosion trägt es dazu bei, die Lebensdauer von Metallstrukturen zu verlängern und die Wartungskosten zu senken.
Spannungsgesteuerte Natriumkanalblocker
In der Pharmakologie wurde This compound als spannungsgesteuerter Natriumkanalblocker untersucht. Diese Eigenschaft ist nützlich für die Entwicklung von Lokalanästhetika und Behandlungen für Erkrankungen wie Epilepsie und chronische Schmerzen . Durch die Blockierung von Natriumkanälen kann es die Übertragung von Schmerzsignalen verhindern und die neuronale Erregbarkeit reduzieren.
Landwirtschaftliche Pestizide
Über seine antifungalen Eigenschaften hinaus wird die Verbindung auch als Breitbandpestizid untersucht. Ihre Fähigkeit, mehrere Schädlinge anzugreifen, ohne nützliche Insekten zu schädigen, macht sie zu einem wertvollen Werkzeug in Strategien zur integrierten Schädlingsbekämpfung . Diese Anwendung trägt dazu bei, die Ernteerträge zu verbessern und die Abhängigkeit von chemischen Pestiziden zu reduzieren.
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c17-13(15-8-10-4-3-7-21-10)9-16-14(18)11-5-1-2-6-12(11)22(16,19)20/h1-7H,8-9H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXIKBUXQDIKMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330810 |
Source


|
| Record name | N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
726148-14-7 |
Source


|
| Record name | N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2410482.png)
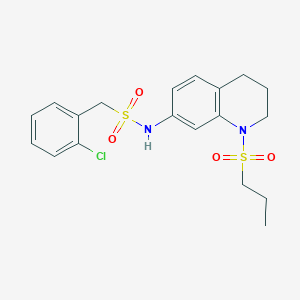
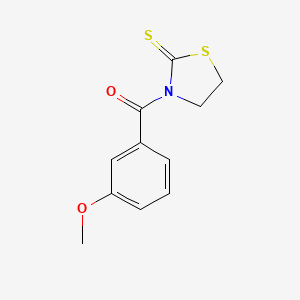
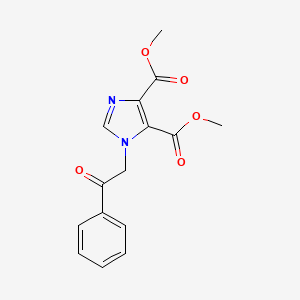
![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)


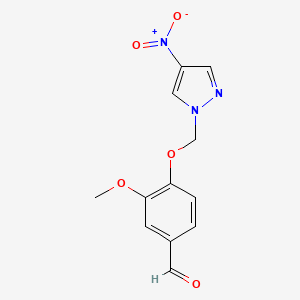
![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)
![6-ethyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2410498.png)

![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)
